(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Overview
Description
“(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol” is an intermediate in the synthesis of Loline (I707255), an alkaloid isolated from fungal endophytes, an endosymbiont that lives within a plant . It has a molecular weight of 202.64 and a molecular formula of C7H11ClN4O .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name is (1R,2R,7R,8S)-1-azido-7-chloro-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol . The canonical SMILES representation is C1CN2CC(C(C2C1Cl)N=[N+]=[N-])O .Physical and Chemical Properties Analysis
The compound is a pale yellow solid . It’s soluble in DCM and Methanol . It has a topological polar surface area of 37.8Ų .Scientific Research Applications
Chemical Structure and Activity
The compound (1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol belongs to a class of compounds with a pyrrolizidine structure. Pyrrolizidine alkaloids are secondary metabolites found in several plant species and have been studied for various biological activities. Pyrrolidine, a related structure, is extensively used in medicinal chemistry due to its presence in bioactive compounds that target a variety of human diseases. The pyrrolidine ring is favored for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of molecules, enhancing their biological profile (Li Petri et al., 2021).
Role in Biological Systems
Pyrrolizidine alkaloids, including structures similar to this compound, play a significant role in plant defense mechanisms against herbivores and have been the subject of studies on their biosynthesis and diversity within the plant kingdom. These compounds form a crucial part of the chemical defense arsenal of plants, particularly in the Asteraceae family, and their biosynthesis involves key enzymes that have been recruited following gene duplications in different plant lineages (Langel et al., 2011).
Potential Therapeutic Applications
The structural features of pyrrolizidine compounds, including the pyrrolizidine scaffold, are crucial in drug discovery. They have been incorporated into compounds targeting various diseases, suggesting potential therapeutic applications for this compound and its derivatives. The versatility of the pyrrolidine ring in medicinal chemistry indicates that compounds with this structure could be developed into novel biologically active compounds with target selectivity (Li Petri et al., 2021).
Properties
IUPAC Name |
(1R,2R,7R,8S)-1-azido-7-chloro-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c8-4-1-2-12-3-5(13)6(7(4)12)10-11-9/h4-7,13H,1-3H2/t4-,5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRUEENYZUXHRP-MVIOUDGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C(C2C1Cl)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]([C@@H]([C@H]2[C@@H]1Cl)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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